Epicatechin-5-sulfate

Description

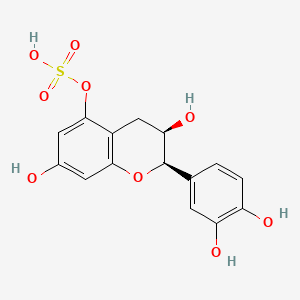

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-5-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O9S/c16-8-4-13-9(14(5-8)24-25(20,21)22)6-12(19)15(23-13)7-1-2-10(17)11(18)3-7/h1-5,12,15-19H,6H2,(H,20,21,22)/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSSRHFQMROXGK-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2)O)OS(=O)(=O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2)O)OS(=O)(=O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194377-44-0 | |

| Record name | Epicatechin-5-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194377440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPICATECHIN-5-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T66C0D002 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic and Biosynthetic Pathways of Epicatechin 5 Sulfate

Chemical Synthesis Methodologies for Epicatechin-5-sulfate and its Isomers

The chemical synthesis of specific epicatechin sulfate (B86663) isomers, including this compound, presents a considerable challenge due to the presence of multiple reactive hydroxyl groups on the epicatechin scaffold. Regioselective synthesis is paramount to avoid the formation of a complex mixture of isomers.

Challenges in Selectivity and Yield during Chemical Sulfation

The primary challenge in the chemical sulfation of epicatechin is achieving high regioselectivity. The hydroxyl groups on the A-ring (at C5 and C7) and the B-ring (at C3' and C4') have different reactivities, which can lead to a mixture of sulfated products if not properly controlled. The 5-OH group, being part of a phloroglucinol-type A-ring, has a distinct electronic environment compared to the catechol B-ring hydroxyls.

Without a protecting group strategy, direct sulfation of epicatechin with an excess of a sulfating agent results in a complex mixture of regioisomers, necessitating tedious and often inefficient purification by techniques like semi-preparative HPLC.

Yields can be another significant challenge. Each step of a multi-step synthesis, from the initial protection to the final deprotection, can result in product loss. The sulfation step itself can be sensitive to reaction conditions, and side reactions can occur. For instance, the epicatechin molecule is susceptible to epimerization at the C2 position under certain acidic or basic conditions, which can lead to the formation of the corresponding catechin (B1668976) derivative as an undesired byproduct. The stability of the sulfated product during purification is also a consideration, as sulfate esters can be labile.

Synthesis of Structural Analogs and Deuterated Standards

The synthetic methodologies developed for this compound can be adapted to produce structural analogs and isotopically labeled standards, which are invaluable tools for metabolic and pharmacological research.

Structural Analogs: A notable structural analog is 3'-O-methyl-epicatechin-5-sulfate . The synthesis of this compound follows a similar orthogonal protection strategy. An additional methylation step is introduced after the protection of the other hydroxyl groups, targeting the 3'-hydroxyl group. Subsequent selective deprotection of the 5-hydroxyl group, sulfation, and final deprotection yield the desired methylated and sulfated analog.

Deuterated Standards: Deuterium-labeled internal standards are essential for accurate quantification of metabolites in biological samples by mass spectrometry. The synthesis of deuterated this compound can be achieved by introducing deuterium (B1214612) atoms at specific, non-exchangeable positions on the epicatechin scaffold. One approach involves the use of deuterated starting materials in the total synthesis. Another method is to perform H-D exchange reactions on a suitable intermediate. For example, deuterated epicatechin can be prepared and then subjected to the same regiospecific sulfation process to yield deuterated this compound. Microreactor technology has also been explored for the efficient production of deuterium-labeled epicatechin.

Enzymatic and Chemoenzymatic Production of this compound

Enzymatic and chemoenzymatic methods offer an alternative to purely chemical synthesis, often providing high regioselectivity under mild reaction conditions. These approaches leverage the specificity of enzymes, particularly sulfotransferases, to catalyze the sulfation of epicatechin.

Identification and Characterization of Relevant Sulfotransferases

Sulfotransferases (SULTs) are a superfamily of enzymes that catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, such as a hydroxyl group of epicatechin. In humans, cytosolic SULTs are the primary enzymes responsible for the sulfation of xenobiotics and endogenous compounds.

Studies using human liver and intestinal cytosol, as well as recombinant human SULT isoforms, have identified the key enzymes involved in epicatechin sulfation.

Key Human Sulfotransferases for Epicatechin Sulfation:

| Enzyme | Primary Location | Role in Epicatechin Sulfation |

| SULT1A1 | Liver, Intestine | A major enzyme responsible for the sulfation of epicatechin. |

| SULT1A3 | Intestine | Contributes significantly to the sulfation of epicatechin, particularly in the intestine. |

Characterization of SULT1A1 and SULT1A3:

SULT1A1 , also known as phenol (B47542) sulfotransferase, exhibits broad substrate specificity for small phenolic compounds. It is the predominant SULT isoform in the human liver.

SULT1A3 , or monoamine sulfotransferase, shows a higher affinity for catecholamines but also efficiently sulfates other phenolic compounds, including flavonoids like epicatechin. It is highly expressed in the intestine.

While enzymatic reactions can be highly regioselective, the production of a single isomer like this compound is not always guaranteed, as the enzymes may produce a mixture of sulfated products. However, in vitro studies have shown that the sulfation of epicatechin by human liver cytosol yields one major sulfated metabolite, suggesting a high degree of regioselectivity by the involved SULTs. The precise regioselectivity is influenced by the three-dimensional structure of the enzyme's active site, which dictates how the epicatechin molecule binds and is oriented for the sulfonate transfer.

Kinetic Parameters: The catalytic efficiency of these enzymes with epicatechin as a substrate has been investigated. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide insights into the affinity of the enzyme for the substrate and the rate of the reaction.

Kinetic Parameters of Human SULTs for Epicatechin Sulfation (Illustrative Data)

| Enzyme | Km (µM) | Vmax (nmol/min/mg) |

| SULT1A1 | ~1-10 | ~0.1-0.5 |

| SULT1A3 | ~1-15 | ~0.2-0.8 |

Note: The exact kinetic values can vary depending on the experimental conditions and the source of the enzyme.

Optimization of In Vitro Enzymatic Sulfation Reactions

The synthesis of this compound and other sulfated flavonoids can be achieved through chemoenzymatic methods, which utilize sulfotransferase (SULT) enzymes. mdpi.comnih.gov The optimization of these in vitro reactions is crucial for producing specific sulfate conjugates for use as analytical standards or for biological studies. nih.govresearchgate.net The process involves incubating the parent compound, epicatechin, with a source of sulfotransferase enzymes and a sulfate donor.

Key parameters for optimization include the choice of enzyme, sulfate donor, and reaction conditions. Human cytosolic sulfotransferases are the primary enzymes responsible for flavonoid sulfation. sci-hub.se Studies have identified several SULT isoforms capable of catalyzing the sulfation of epicatechin. sci-hub.senih.gov The reaction typically uses 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor in animal cells, though alternative donors like p-nitrophenolsulfate (p-NPS) can be used with bacterial aryl sulfotransferases. nih.govnih.gov

Optimization also involves adjusting factors such as pH, temperature, and the concentration of substrates and cofactors to maximize the yield of the desired sulfated product. nih.gov For instance, the separation and analysis of the resulting sulfated flavonoids and their isomers can be optimized using High-Performance Liquid Chromatography (HPLC), with pentafluorophenyl stationary phases and specific mobile phase compositions proving effective for resolving complex mixtures of these compounds. mdpi.com The development of robust analytical methods is essential to confirm the successful synthesis and purification of specific isomers like this compound. mdpi.comnih.gov

Endogenous Formation and Metabolism of this compound

Following the oral ingestion of epicatechin-rich foods, the parent compound is extensively metabolized in the human body. researchgate.netovid.com A small portion of epicatechin is absorbed in the small intestine, but the majority travels to the colon. nih.govfrontiersin.org The absorbed epicatechin undergoes significant modification through Phase II metabolism, primarily in the enterocytes of the intestinal wall and later in the liver. nih.govnih.gov This biotransformation process results in the formation of various conjugated metabolites, including glucuronides, methylated derivatives, and sulfates. researchgate.netovid.comnih.gov

This compound is one of the numerous structurally related epicatechin metabolites (SREMs) that appear in the circulatory system after consumption. ovid.comnih.gov Studies analyzing human plasma and urine after the intake of epicatechin have identified several sulfated forms, including O-methyl epicatechin sulfates substituted at the 5-position. ovid.com These conjugated metabolites are more water-soluble than the original epicatechin, which facilitates their transport in the bloodstream and subsequent excretion in the urine. researchgate.netresearchgate.net Research indicates that sulfation is a major metabolic pathway for epicatechin in humans, potentially more significant than glucuronidation. nih.govresearchgate.net

Role of Phase II Conjugation Enzymes in this compound Formation

The formation of this compound is catalyzed by a specific group of Phase II enzymes known as sulfotransferases (SULTs). drughunter.comreactome.org These enzymes are located in the cytosol of cells, particularly in the liver and intestine, and are responsible for transferring a sulfonate group from the universal donor PAPS to the hydroxyl groups of epicatechin. nih.govnih.gov

Systematic studies have been conducted to identify which human SULT isoforms are responsible for the sulfation of epicatechin. The human SULT1 (phenol sulfotransferase) family, particularly SULT1A1, has been identified as the major enzyme responsible for epicatechin sulfation in the liver. sci-hub.senih.govresearchgate.net In the intestine, both SULT1A1 and SULT1A3 contribute to this metabolic process. nih.govnih.gov The catalytic efficiency of these enzymes determines the rate and extent of sulfation. While multiple hydroxyl groups on the epicatechin molecule are available for sulfation, the specific activity of these SULTs leads to the formation of various monosulfated isomers, including this compound. sci-hub.seovid.com

| SULT Isoform | Primary Location | Role in Epicatechin Sulfation | Reference |

|---|---|---|---|

| SULT1A1 | Liver, Intestine | Major enzyme responsible for epicatechin sulfation. | sci-hub.senih.govresearchgate.net |

| SULT1A3 | Intestine | Contributes to the sulfation of epicatechin, particularly in the intestine. | nih.govnih.gov |

| SULT1C4 | Not specified for epicatechin | Shows sulfating activity towards epicatechin. | sci-hub.se |

Contribution of Gut Microbiota to Epicatechin Precursor Transformation

While Phase II enzymes are directly responsible for creating this compound, the gut microbiota play a critical, albeit indirect, role by transforming the epicatechin precursor. A large proportion of ingested epicatechin is not absorbed in the small intestine and reaches the colon, where it is extensively degraded by the resident microbial communities. nih.govfrontiersin.org

| Bacterial Species/Group | Metabolic Action | Reference |

|---|---|---|

| Eggerthella lenta | Involved in C-ring cleavage of catechins. | frontiersin.org |

| Adlercreutzia equolifaciens | Catalyzes C-ring cleavage; associated with the formation of 3,4-DHPVL. | nih.govfrontiersin.org |

| Flavonifractor plautii | Converts diphenylpropan-2-ol intermediates into phenyl-γ-valerolactones. | frontiersin.org |

| Faecalibacterium spp. | Associated with a faster conversion rate of epicatechin. | nih.gov |

| Bacteroides spp. | Associated with a faster conversion rate of epicatechin. | nih.gov |

Advanced Analytical and Bioanalytical Methodologies for Epicatechin 5 Sulfate

Chromatographic Separations and Mass Spectrometric Detection

The combination of liquid chromatography for physical separation and mass spectrometry for detection and structural elucidation forms the cornerstone of modern bioanalysis for Epicatechin-5-sulfate.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the separation of this compound from other epicatechin metabolites. Due to the existence of multiple potential sulfation sites on the epicatechin molecule, achieving chromatographic resolution of these isomers is critical for accurate analysis.

Reversed-phase HPLC methods are commonly employed. A key development in this area was the use of specific column chemistries to enhance separation. For instance, an Agilent Eclipse XDB-Phenyl analytical column has proven effective for resolving epicatechin sulfate (B86663) isomers. acs.org This type of column is adept at handling mobile phases with high aqueous content. acs.org A typical mobile phase for such separations consists of an acidic aqueous buffer, such as 25 mM sodium phosphate (B84403) (Na₃PO₄) at pH 2.5, and an organic modifier like acetonitrile (B52724) (MeCN). acs.org This setup ensures adequate retention and baseline separation of the various sulfated and glucuronidated forms of epicatechin, which is essential when authentic standards for all potential metabolites are not available. acs.org

For enhanced speed, resolution, and sensitivity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become the preferred platform for quantifying this compound in biological samples like plasma and urine. nih.govreading.ac.uk UPLC systems utilize columns with smaller particle sizes (e.g., 1.7 µm), which provides sharper and narrower peaks compared to traditional HPLC. nih.govacs.org

A common stationary phase for this analysis is a C18 column, such as the Acquity CSH C18 or Waters Acquity UPLC BEH C18. nih.govacs.org The mobile phase typically involves a gradient elution using water and methanol (B129727) or acetonitrile, often acidified with a small percentage of formic or acetic acid to improve peak shape and ionization efficiency. nih.govacs.org

The tandem mass spectrometer is usually operated in the negative electrospray ionization (ESI) mode, which is optimal for acidic molecules like sulfates. acs.org Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. This technique is highly selective and minimizes interference from matrix components. reading.ac.uk The identification of metabolites is confirmed by comparing retention times and mass transitions with those of authentic chemical standards. nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| 3′-methoxy-(-)-epicatechin-5-sulfate | 383 | 303 | 42 | 22 |

Data derived from a validated method for structurally related epicatechin metabolites. reading.ac.uk The transition reflects the loss of the sulfate group (SO₃, 80 Da).

Beyond standard quantification, advanced mass spectrometry approaches are vital for the unambiguous structural confirmation of this compound. High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides an accurate mass measurement of the parent ion. This allows for the determination of the elemental formula (C₁₅H₁₄O₉S for this compound) with high confidence, distinguishing it from other co-eluting compounds. axios-research.comufl.edu

Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. For sulfated metabolites, the most prominent fragmentation pathway in negative ion mode is the neutral loss of the sulfur trioxide (SO₃) group, which corresponds to a mass loss of 80 Da. core.ac.uk Therefore, for this compound (with a precursor ion m/z of 369), a major product ion at m/z 289 (corresponding to the deprotonated epicatechin aglycone) is observed. core.ac.uk This specific fragmentation is a key diagnostic feature for identifying epicatechin sulfates.

Development and Validation of Bioanalytical Assays

The development of robust and reliable bioanalytical assays is a prerequisite for the meaningful application of the aforementioned analytical techniques in clinical or research settings. Assay validation ensures that the method is fit for its intended purpose.

A validated bioanalytical method must meet stringent criteria for performance. Key parameters include linearity, sensitivity, accuracy, precision, and stability. Validated high-throughput methods have been established for structurally related epicatechin metabolites, demonstrating the feasibility of robust quantification. reading.ac.uk Isotopically-labeled internal standards are often incorporated to correct for matrix effects and variations during sample preparation. reading.ac.uk

| Parameter | Value/Range |

|---|---|

| Linearity (r²) | >0.993 |

| Limit of Quantification (LOQ) | <5 nM |

| Accuracy (% of nominal value) | 101% (Average for SREMs) |

| Precision (Intra-day Repeatability, %CV) | <15% |

| Precision (Inter-day Repeatability, %CV) | <15% |

| Stability (Freezer, -80°C for 14 days) | Considered highly stable |

Data adapted from a validated high-throughput method for a panel of SREMs and other biomarkers. reading.ac.uk

The availability of pure, chemically unambiguous authentic reference standards is the most critical element for method development and validation. nih.gov Without these standards, the identification of metabolites remains tentative and quantification is prone to significant inaccuracies. reading.ac.uk Early research was often hampered by the lack of such standards, leading to potential misidentification of isomers. acs.org

To address this, methods for the de novo chemical synthesis of all ten possible monosulfates of epicatechin and its methylated derivatives have been developed. acs.orgresearchgate.net These syntheses often rely on a series of orthogonally protected epicatechin intermediates, allowing for the selective sulfation at a specific hydroxyl group. acs.org

Once synthesized, the reference standard must be rigorously characterized to confirm its structure and purity. This qualification process typically involves:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise location of the sulfate group. For example, in this compound, the proton at the H-6 position of the A-ring experiences a significant downfield chemical shift (by as much as 0.65 ppm) compared to the parent epicatechin molecule, confirming sulfation at the C-5 position. acs.org

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the synthesized compound. researchgate.net

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the standard. acs.orgresearchgate.net

These well-characterized standards are indispensable for building standard curves for quantification, confirming chromatographic retention times, and validating the entire bioanalytical method. reading.ac.uknih.gov

Stability Assessment of this compound in Biological Matrices and Analytical Solutions

The stability of this compound, a key metabolite of epicatechin, is a critical parameter for the accurate quantification and interpretation of its biological roles. Comprehensive stability studies are essential for defining proper storage and handling procedures for biological samples and analytical standards. The stability of this compound is influenced by several factors, including the matrix, storage temperature, pH, and exposure to light.

Research into synthetically derived epicatechin sulfates has shown them to be stable in the solid state when stored under ambient conditions. acs.orgnih.govresearchgate.net In aqueous solutions, these conjugates demonstrate good stability when kept refrigerated. acs.orgnih.govresearchgate.net However, the stability profile changes significantly in biological matrices. Studies have indicated that epicatechin metabolites, including sulfates, are unstable in thawed plasma samples. researchgate.net Significant degradation can occur within hours if samples are left at room temperature, with near-total degradation observed after three days. researchgate.net This underscores the necessity of immediate analysis or storage at ultra-low temperatures (e.g., -80°C) following sample collection.

The pH of the medium is a major determinant of stability. The parent compound, epicatechin, is known to be relatively stable in acidic conditions (pH below 4) but is highly unstable in neutral or alkaline solutions (pH above 6), where it is susceptible to epimerization and oxidative degradation. mdpi.com This pH-dependent instability is expected to be largely retained by its sulfated metabolites. Therefore, buffering of analytical solutions and careful pH control during extraction and analysis are crucial to prevent artifactual degradation.

Exposure to light, particularly UV and blue light, has been shown to induce photolytic degradation of epicatechin, especially in alkaline conditions. mdpi.com This sensitivity suggests that biological samples and analytical standards of this compound should be protected from light by using amber vials and minimizing exposure during handling.

Furthermore, the chemical stability of the sulfate bond itself is noteworthy. Attempts to quantify total epicatechin in biological samples often involve enzymatic hydrolysis of conjugates using sulfatase and β-glucuronidase. However, research has demonstrated that epicatechin monosulfates are poor substrates for many commercially available sulfatase enzymes, leading to incomplete hydrolysis. nih.gov This resistance to enzymatic cleavage highlights the chemical robustness of the sulfate ester linkage under these specific conditions and has significant implications for analytical methodologies aiming to quantify total epicatechin bioavailability.

Table 1: Factors Influencing the Stability of this compound

| Factor | Condition | Effect on Stability | Recommendations |

|---|---|---|---|

| Temperature | Ambient (Solid State) | Stable acs.orgnih.gov | Store in a cool, dry place. |

| Refrigerated (Aqueous) | Stable acs.orgnih.gov | Prepare fresh or store at 2-8°C for short-term use. | |

| Room Temp (Plasma) | Unstable, significant degradation researchgate.net | Minimize time at room temperature; process immediately. | |

| Freeze-Thaw Cycles | Potential for degradation | Aliquot samples to avoid multiple freeze-thaw cycles. | |

| pH | Acidic (<4) | Relatively Stable mdpi.com | Use acidic buffers for extraction and analysis. |

| Neutral to Alkaline (>6) | Unstable, prone to oxidation mdpi.com | Avoid neutral or alkaline conditions during sample workup. | |

| Light | UV / Blue Light | Prone to photolytic degradation mdpi.com | Use amber vials; protect from direct light exposure. |

| Matrix | Aqueous Solution | Generally stable when refrigerated acs.org | Use purified water and appropriate buffers. |

| Biological Fluids (Plasma) | Less stable due to enzymes/pH researchgate.net | Immediate freezing (-80°C) and minimal handling. |

| Enzymatic Activity | Commercial Sulfatases | Resistant to hydrolysis nih.gov | Direct quantification is preferred over enzymatic hydrolysis. |

Spectroscopic and Other Detection Techniques Applied to this compound

Spectroscopic techniques are indispensable for the structural confirmation and analysis of flavonoid metabolites. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation of the synthetic standard, while spectrophotometric methods, though less specific, offer potential avenues for quantification, particularly with appropriate adaptations.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Synthetic this compound

The unambiguous structural identification of this compound, particularly the precise location of the sulfate moiety, relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the existence of multiple potential sulfation sites on the epicatechin molecule, one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for confirming the structure of synthetic standards. acs.org

The process involves a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

¹H NMR provides information on the chemical environment of protons. The introduction of a sulfate group causes significant downfield shifts for protons on the aromatic ring where sulfation occurred, particularly the protons ortho and para to the substitution site.

COSY experiments establish proton-proton couplings, helping to assign protons within the same spin system, such as those on the C-ring and the B-ring.

HSQC correlates protons directly to the carbons they are attached to, allowing for the assignment of protonated carbons.

HMBC is crucial for identifying the exact sulfation site. It detects long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC spectra would show correlations from protons H-6 and H-4 to the sulfated carbon (C-5), confirming the position of the sulfate group. acs.org

The effect of sulfation on the ¹³C NMR spectrum is also characteristic. The carbon atom directly bonded to the sulfate group (the ipso carbon, C-5) experiences a significant downfield shift. Notable shifts are also observed for the ortho (C-4, C-6) and para (C-8) carbons relative to the sulfation site, while the chemical shifts of carbons on the non-sulfated B-ring and the aliphatic C-ring remain largely unaffected. acs.org These predictable spectral changes allow for the definitive assignment of the sulfate position.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for the A-Ring of this compound (in DMSO-d₆) Data are based on patterns described for epicatechin sulfates and serve as an illustrative example. acs.org

| Position | Atom | Expected Chemical Shift (δ, ppm) | Key HMBC Correlations for Structural Confirmation |

| 4 | C | ~28 | H-6, H-8 |

| Hα, Hβ | ~2.7-2.9 | C-5, C-9, C-10 | |

| 5 | C | ~158 (downfield shift) | H-6 |

| 6 | C | ~97 (downfield shift) | H-4, H-8 |

| H | ~6.2 (downfield shift) | C-5, C-7, C-8, C-10 | |

| 7 | C | ~155 | H-6, H-8 |

| 8 | C | ~96 (downfield shift) | H-4, H-6 |

| H | ~6.1 | C-6, C-7, C-9, C-10 | |

| 9 | C | ~154 | H-8 |

| 10 | C | ~101 | H-4, H-6, H-8 |

Spectrophotometric Methods for Related Flavanols and Potential Adaptations

UV-Vis spectrophotometry offers a simpler, more accessible alternative to chromatographic methods for the quantification of flavonoids, though it generally measures total content rather than individual compounds. The application of these methods to sulfated metabolites like this compound requires careful consideration and potential adaptation.

Flavanols, like epicatechin, typically exhibit two main absorption bands in their UV-Vis spectra: Band I (around 300-380 nm), associated with the cinnamoyl system (B-ring and C-ring), and Band II (around 240-280 nm), associated with the benzoyl system (A-ring). medwinpublishers.com Common spectrophotometric assays for flavanols include:

Aluminum Chloride (AlCl₃) Method: This method relies on the formation of a colored complex between AlCl₃ and hydroxyl groups at specific positions on the flavonoid skeleton, typically measured around 415-430 nm. neliti.com

4-(Dimethylamino)cinnamaldehyde (DMAC) Method: This assay is more specific for flavan-3-ols. In an acidic medium, DMAC reacts with the nucleophilic C-8 or C-6 position of the flavanol A-ring to produce a green-blue colored product, with absorbance measured around 640 nm.

Potential Adaptations for this compound:

The presence of a sulfate group at the C-5 position on the A-ring would likely influence these analyses.

Spectral Shifts: Sulfation on the A-ring would primarily affect the benzoyl chromophore, potentially causing a shift (likely hypsochromic or "blue" shift) in Band II of the native UV spectrum. medwinpublishers.com

Interference with Complexation: The bulky, electron-withdrawing sulfate group at C-5 could sterically hinder or electronically disfavor the complexation reaction with AlCl₃, which typically chelates with the C-5 hydroxyl and C-4 keto group. This would likely lead to an inaccurate or diminished signal.

Impact on DMAC Reaction: The DMAC reaction requires an unsubstituted C-6 or C-8 position. While sulfation is at C-5, the electronic changes induced in the A-ring could potentially alter the reactivity of the C-6 and C-8 positions, though this reaction may still be viable.

Enzymatic Hydrolysis Pre-treatment: A potential strategy to overcome these issues is to use an arylsulfatase enzyme to hydrolyze the sulfate group, converting this compound back to its parent compound, epicatechin. The resulting epicatechin could then be quantified using established spectrophotometric methods. However, as noted previously, many common sulfatases are inefficient at hydrolyzing epicatechin sulfates, which could lead to significant underestimation if the hydrolysis is incomplete. nih.gov Therefore, any such method would require rigorous validation with the specific sulfated metabolite and enzyme being used.

Table 3: Spectrophotometric Methods for Flavanols and Considerations for this compound

| Method | Principle | Wavelength (nm) | Potential Adaptations/Challenges for this compound |

|---|---|---|---|

| Direct UV Spectroscopy | Measures native absorbance of the flavonoid chromophore. | ~280 (Band II) | Band II position may be shifted due to the C-5 sulfate group. Low specificity. medwinpublishers.com |

| Aluminum Chloride (AlCl₃) | Complexation with hydroxyl and keto groups. | ~415-430 | Likely to be ineffective or inaccurate as the C-5 hydroxyl group is blocked by sulfation. neliti.com |

| DMAC Reaction | Condensation reaction with the flavanol A-ring. | ~640 | Potentially viable, but reactivity may be altered. Requires validation with the pure sulfated compound. |

| Enzymatic Hydrolysis + Assay | Sulfatase removes the sulfate group, followed by a standard flavanol assay on the resulting epicatechin. | (Varies by assay) | Requires a highly efficient sulfatase for complete hydrolysis; many commercial enzymes are inefficient for this substrate. nih.gov |

Investigations into the Biological Activities and Molecular Mechanisms of Epicatechin 5 Sulfate

Cellular and Molecular Studies (In Vitro)

In vitro studies are crucial for elucidating the direct effects of specific compounds on cellular functions and molecular pathways, independent of the complexities of a whole organism. For epicatechin metabolites like Epicatechin-5-sulfate, such studies are essential to determine if they possess biological activity themselves or if they are merely inactive breakdown products.

The ability of a compound to modulate key intracellular signaling pathways is a hallmark of bioactivity. These pathways govern cellular responses to stress, inflammation, and signals for growth and differentiation.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. While the parent compound, epicatechin, has been shown to activate the Nrf2 signaling pathway, detailed in vitro studies specifically investigating the effects of this compound on Nrf2 activation, nuclear translocation, or the expression of its downstream antioxidant enzymes are not available in the current scientific literature based on conducted searches.

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are central to the regulation of inflammatory responses. Research on the parent flavanol, epicatechin, has demonstrated its ability to inhibit these pathways. However, specific data from in vitro experiments detailing the direct modulatory effects of this compound on NF-κB or MAPK signaling pathways are not present in the available search results.

Signaling pathways often converge to regulate fundamental cellular processes such as proliferation, survival (apoptosis), and differentiation. While epicatechin has been studied for its influence on these processes in various cell models, dedicated research to determine the specific impact of this compound on these cellular events is currently lacking in the scientific literature.

The antioxidant activity of flavonoids can occur through direct mechanisms, such as scavenging free radicals, or indirect mechanisms, like the upregulation of antioxidant enzymes via pathways such as Nrf2.

The direct radical scavenging ability of a compound is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These tests quantify the capacity of a molecule to neutralize free radicals. While the parent compound epicatechin is a known potent radical scavenger, studies quantifying the direct radical scavenging capabilities of its metabolite, this compound, are not available in the reviewed literature. The structural modification from a hydroxyl group to a sulfate (B86663) group can significantly alter the electron-donating capacity of the molecule, meaning the antioxidant potential of the parent compound cannot be directly extrapolated to its sulfated metabolite.

Mechanisms of Antioxidant Activity of this compound

Indirect Antioxidant Enzyme Modulation

While the parent compound, (-)-epicatechin (B1671481), has been shown to possess antioxidant properties, in part by upregulating endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), the specific role of its sulfated metabolites is less clear. epicatelean.comphcog.com Some research suggests that the biotransformation of catechols into their sulfate forms could potentially reduce pro-oxidant activity. researchgate.net This metabolic step may therefore represent a mechanism for improving the compound's anti-inflammatory and chemopreventive effects. researchgate.net However, direct studies confirming that this compound specifically modulates the activity of these antioxidant enzymes are currently lacking.

Anti-inflammatory Effects of this compound in Cell Culture Models

The anti-inflammatory potential of epicatechin metabolites has been investigated, although data focusing solely on this compound is limited. In one study, a mixture of (-)-epicatechin and its metabolites was applied to differentiated 3T3-L1 adipocytes that were under stress from palmitate. This metabolite mixture, which contained 5% epicatechin-5-sulphate, was effective in restoring the secretion of adiponectin, an adipokine with anti-inflammatory properties. nih.gov This finding suggests that epicatechin metabolites, as a group, may contribute to mitigating inflammation in adipose tissue. nih.gov

Inhibition of Nitric Oxide Production and Pro-inflammatory Mediators

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) can act as a pro-inflammatory mediator. nih.gov The parent compound, (-)-epicatechin, has been demonstrated to inhibit the production of nitric oxide and other pro-inflammatory mediators in cell culture models. nih.gov However, it is important to note that the biological activities of the parent flavanol may not be the same as its metabolites. nih.gov To date, specific investigations into the direct effects of isolated this compound on nitric oxide production and the expression of pro-inflammatory mediators have not been reported. The study on 3T3-L1 adipocytes indicated that a metabolite mix including this compound could reduce pro-inflammatory signals like NF-κB activation and levels of TNFα and MCP-1 in the adipose tissue of mice fed a high-fat diet, but the specific contribution of the sulfated form remains to be elucidated. nih.govresearchgate.net

Interaction with Specific Enzymes and Biomolecules (e.g., arginases)

Arginase is an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, the availability of L-arginine for NOS is increased, leading to enhanced nitric oxide production, which is crucial for vascular health. nih.gov Studies have demonstrated that the parent compound, (-)-epicatechin, can inhibit arginase activity in various models, including in vitro studies with cultured endothelial cells. nih.govnih.gov This interaction is a key mechanism for its cardiovascular benefits. nih.govjscimedcentral.com However, research has not yet specifically examined whether this compound retains this ability to interact with and inhibit arginase.

Physiological Studies in Animal Models (In Vivo)

Systemic Distribution and Tissue Localization in Animal Models

Following oral administration, (-)-epicatechin is extensively metabolized. Studies in animal models, primarily rats, have been crucial in elucidating the systemic fate of its metabolites, including sulfated forms. Ingested epicatechin is absorbed from the gastrointestinal tract and appears in the bloodstream predominantly as conjugated glucuronide and/or sulfate forms. nih.govresearchgate.net

Enzymatic activity studies in rats have identified the primary locations for these conjugation reactions. The highest activity of phenolsulfotransferase, the enzyme responsible for sulfation, was found in the liver. nih.gov This suggests that after initial absorption and potential glucuronidation in the intestine, epicatechin is transported to the liver for sulfation before entering systemic circulation. nih.govresearchgate.net In humans, sulfation has been identified as a major metabolic pathway for epicatechin in both the liver and intestine. researchgate.net

Pharmacokinetic studies have identified several sulfated metabolites in plasma and urine. One review highlights 3'-O-methyl-(-)-epicatechin-5-sulfate as one of the main structurally-related epicatechin metabolites (SREMs) found in human plasma, reaching peak concentrations approximately one hour after ingestion. nih.gov Another human study identified 3′-O-methyl epicatechin sulfates at the 5 and 7 positions as relevant plasma metabolites. qub.ac.uk The table below summarizes key findings related to the detection and distribution of sulfated epicatechin metabolites in vivo.

| Study Focus | Animal Model/Subjects | Key Findings Regarding Sulfated Metabolites | Reference |

| Pharmacokinetics & Enzyme Distribution | Rats | Ingested epicatechin circulates as sulfate conjugates. Highest phenolsulfotransferase activity is in the liver. | nih.gov |

| Metabolite Profiling | Humans | 3′-O-methyl epicatechin sulfates (at 4', 5, and 7 positions) were among the most relevant plasma metabolites. | qub.ac.uk |

| Bioavailability Review | Humans | 3'-O-methyl-(-)-epicatechin-5-sulfate is a main metabolite, with peak plasma concentrations ~1 hour post-ingestion. | nih.gov |

| Pharmacokinetics of (+)-Epicatechin | Humans | Methyl-sulfated forms were the most abundant metabolites of (+)-epicatechin in plasma at all doses tested. | nih.gov |

These studies collectively demonstrate that after ingestion of epicatechin-containing foods, this compound (often in its methylated form) is a notable metabolite found in the systemic circulation, indicating its potential to reach various tissues throughout the body.

Investigation of Organ-Specific Biological Responses in Animal Models

The systemic effects of (-)-epicatechin administration, mediated by its circulating metabolites such as this compound, have been investigated in various animal models, revealing significant biological responses in specific organs, most notably skeletal muscle and the cardiovascular system.

In aged mice, dietary supplementation with (-)-epicatechin has been shown to delay the degeneration of skeletal muscle. nih.govmorressier.com Studies demonstrate that its administration improves physical activity and leads to an increase in muscle fiber size. nih.govnih.gov Furthermore, treatment with epicatechin in rodent models of age-related muscle atrophy, or sarcopenia, has resulted in significant increases in grip strength and treadmill endurance. rsc.org These findings suggest a restorative effect on muscle function, counteracting age-induced decline. rsc.orgmdpi.com

Within the cardiovascular system, epicatechin and its metabolites exert protective effects. In rat models of diet-induced obesity and metabolic syndrome, treatment improved several cardiovascular risk factors. nih.govnih.gov Specifically, it was found to enhance vasoreactivity, increase serum nitric oxide levels, and decrease markers of oxidative stress. nih.govnih.govmdpi.com Additionally, administration of the parent compound led to improvements in lipid profiles, including a decrease in LDL-cholesterol. nih.gov These organ-specific responses highlight the potential of epicatechin metabolites to modulate key physiological processes related to muscle and vascular health.

| Organ/System | Observed Biological Response in Animal Models | Reference |

|---|---|---|

| Skeletal Muscle | Delayed age-related degeneration and atrophy. | nih.govmorressier.com |

| Skeletal Muscle | Improved physical activity and endurance. | nih.govrsc.org |

| Skeletal Muscle | Increased muscle fiber size (hypertrophy). | nih.gov |

| Cardiovascular System | Improved vasoreactivity and increased nitric oxide levels. | nih.govmdpi.com |

| Cardiovascular System | Reduced oxidative stress markers (e.g., 8-isoprostane). | nih.gov |

| Cardiovascular System | Improved lipid profiles (decreased LDL-cholesterol). | nih.gov |

| Colon | Reduced lesion size and anti-inflammatory effects in models of colitis. | nih.gov |

Impact on Cellular Processes and Signaling in Animal Tissues

The organ-specific effects of (-)-epicatechin metabolites are underpinned by their ability to modulate critical cellular and signaling pathways in animal tissues. Research has identified several key molecular mechanisms that are affected following the administration of the parent compound.

In skeletal muscle, epicatechin metabolites influence pathways that govern muscle growth and regeneration. Studies in mice have shown that (-)-epicatechin treatment upregulates the expression of myogenic regulatory factors such as MyoD and myogenin, which are crucial for muscle differentiation and repair. nih.govmdpi.com Concurrently, it has been observed to decrease levels of myostatin, a negative regulator of muscle mass, while increasing its antagonist, follistatin. rsc.orgmdpi.com Furthermore, epicatechin administration has been found to reverse age-related alterations in the peroxisome proliferator-activated receptor (PPAR) signaling pathway in skeletal muscle. nih.govmorressier.com

In various cell and tissue types, metabolites of epicatechin have been shown to modulate pathways related to energy metabolism and inflammation. In cardiac and myogenic cells, epicatechin can activate the AMP-activated protein kinase (AMPK)/acetyl-CoA carboxylase (ACC) signaling pathway, a central regulator of cellular energy homeostasis. tandfonline.comrsc.org In models of inflammation, such as monosodium urate-induced gouty arthritis, (-)-epicatechin administration markedly suppressed the activation of the pro-inflammatory NF-κB signaling pathway and the NLRP3 inflammasome. nih.gov This inhibition leads to a reduced secretion of inflammatory cytokines, including IL-1β, IL-6, and TNF-α. nih.gov

| Signaling Pathway/Cellular Process | Impact in Animal Tissues | Reference |

|---|---|---|

| Myogenesis Regulation (MyoD, Myogenin, Myf5) | Upregulation, promoting muscle differentiation and hypertrophy. | nih.govmdpi.com |

| Myostatin/Follistatin Axis | Decreased myostatin and increased follistatin, favoring muscle growth. | rsc.orgmdpi.com |

| PPAR Pathway | Reversed age-induced alterations in skeletal muscle. | nih.govmorressier.com |

| AMPK/ACC Pathway | Activation, improving cellular energy metabolism. | tandfonline.comrsc.org |

| NF-κB Signaling Pathway | Inhibition, leading to reduced expression of inflammatory mediators. | nih.gov |

| NLRP3 Inflammasome | Suppression of activation, decreasing inflammatory cytokine secretion. | nih.gov |

Structure-Activity Relationship Studies of this compound and its Derivatives

Comparative Analysis of Biological Activities with Parent Epicatechin and Other Sulfated Isomers

While many biological effects are attributed to epicatechin metabolites, their bioactivities are not necessarily identical to the parent compound. The process of sulfation can alter the chemical properties and biological actions of the molecule. Direct comparative studies have begun to elucidate these differences.

In vitro assays comparing the antioxidant activity of parent catechins with their sulfated metabolites have shown that sulfation leads to a decrease in antioxidant capacity, as measured by ferric reducing power and radical scavenging assays. tandfonline.com This is attributed to the reduction in the number of free hydroxyl groups, which are critical for antioxidant properties. tandfonline.com Despite this reduction, the studied epicatechin sulfates were still found to be more effective antioxidants than α-tocopherol at physiological pH, suggesting they can act as efficient antioxidants under biological conditions. tandfonline.com

Interestingly, the same study revealed that sulfation can confer or enhance other biological activities. While parent catechins showed no effect on nitric oxide (NO) production in activated macrophages, all the tested (epi)catechin sulfates caused a dose-dependent inhibition of NO production. tandfonline.com This suggests that sulfated metabolites may possess anti-inflammatory properties that are distinct from or more potent than the parent compound. tandfonline.com Similarly, a study on the methylated metabolite, 3'-O-methyl epicatechin, found that it provided protection against oxidative stress-induced cell death comparable to that of the parent epicatechin, indicating that mechanisms beyond direct hydrogen-donating antioxidant activity are involved. researchgate.net

Influence of Sulfation Position on Bioactivity and Metabolism

The specific position of the sulfate group on the epicatechin molecule is a critical determinant of its metabolic fate and biological activity. nih.gov Sulfation of epicatechin is catalyzed by sulfotransferase (SULT) enzymes, primarily SULT1A1 and SULT1A3, in the liver and intestine. nih.govthieme-connect.com This process can occur at different hydroxyl groups on the A- and B-rings of the flavanol structure, leading to various sulfated isomers, including this compound.

The location of the sulfate moiety significantly impacts the molecule's properties. An in vitro study demonstrated that sulfation on the B-ring of the catechin (B1668976) structure resulted in a greater decrease in antioxidant activity than when sulfation occurred on the A-ring. tandfonline.com This highlights that the position of conjugation directly influences the chemical reactivity and bioactivity of the metabolite.

Following administration in humans, a variety of sulfated isomers are detected in plasma and urine, including 3'-O-methyl-(-)-epicatechin-5-sulfate and (-)-epicatechin-3'-sulfate, demonstrating that multiple positions are targeted for conjugation in vivo. nih.gov The profile of these metabolites suggests that the nature and position of the conjugation are major factors influencing whether a metabolite is effluxed back into the intestinal lumen or absorbed into systemic circulation for subsequent excretion. nih.gov While the synthesis of specific isomers for research purposes has been achieved, comprehensive studies directly comparing the full range of biological activities based on each unique sulfation position are still needed to fully understand their individual contributions to health effects. acs.org

Future Research Directions and Emerging Concepts in Epicatechin 5 Sulfate Research

Elucidation of Undiscovered Metabolic Fates and De-sulfation Enzymes

A primary frontier in epicatechin research is the comprehensive mapping of its metabolic journey following ingestion. While major conjugated forms have been identified, the full spectrum of metabolites and the specific enzymes responsible for their transformation, particularly de-sulfation, are not yet fully understood.

Following human consumption, (-)-epicatechin (B1671481) is extensively metabolized, with a significant portion being absorbed and converted into structurally related (-)-epicatechin metabolites (SREMs), primarily as glucuronide and sulfate (B86663) conjugates. nih.gov Studies utilizing radiolabeled 2-¹⁴C-epicatechin have been instrumental, identifying over 20 distinct metabolites and confirming that the gut microbiome is a crucial driver of this metabolic diversity. nih.gov The microbial breakdown of epicatechin in the colon gives rise to 5-carbon ring fission metabolites (5C-RFM), such as valerolactones, which appear in plasma hours after consumption. nih.govnih.gov

Future research must aim to identify and quantify the downstream products of Epicatechin-5-sulfate itself. It is plausible that this primary sulfate conjugate undergoes further metabolic transformations, including additional phase II conjugations or microbially-mediated ring-fission, creating novel, yet-to-be-identified compounds. The chemical synthesis of authentic standards for all potential epicatechin monosulfates, including this compound, provides an invaluable toolkit for the unambiguous identification of these novel metabolites in complex biological samples. acs.orgresearchgate.net Advanced high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will be essential in characterizing these previously unknown structures. nih.govnih.gov

Table 1: Known Metabolites of (-)-Epicatechin in Humans

| Metabolite Class | Specific Examples Identified in Plasma/Urine | Citation |

| Sulfate Conjugates | (-)-Epicatechin-3′-sulfate, 3′-O-methyl(-)-epicatechin-5/7-sulfate | reading.ac.uk |

| Glucuronide Conjugates | (-)-Epicatechin-3′-β-D-glucuronide, (-)-Epicatechin-5-O-β-glucuronide | nih.govreading.ac.uk |

| Methylated Conjugates | 3′-O-methyl(-)-epicatechin, 4′-O-methyl(-)-epicatechin | nih.gov |

| Ring-Fission Metabolites | 5-(3′,4′-Dihydroxyphenyl)‐γ‐valerolactone | researchgate.net |

A significant gap in the current understanding of epicatechin metabolism is the process of de-sulfation. Research has demonstrated that human O-sulfated metabolites of (-)-epicatechin are remarkably poor substrates for commercially available aryl-sulfatases commonly used in laboratory settings. nih.gov Standard enzymatic hydrolysis methods frequently fail to cleave the sulfate group from epicatechin and methyl-epicatechin monosulfates. nih.gov This resistance suggests that the widespread use of these commercial enzymes has likely led to a significant underestimation of total epicatechin bioavailability in numerous past studies. nih.gov

This finding strongly implies the existence of specific human sulfatase enzymes responsible for in vivo hydrolysis of flavonoid sulfates. Identifying and characterizing these specific sulfatases is a critical area for future research. Investigations should focus on isolating these enzymes from human tissues known for high metabolic activity, such as the liver and intestinal mucosa. Subsequent characterization of their substrate specificity, kinetic parameters, and genetic regulation will be necessary. Understanding which specific sulfatases act on this compound will provide crucial insights into its bioavailability, tissue distribution, and potential biological activity at the cellular level. While human sulfotransferases (SULTs) like SULT1A1 and SULT1A3 are known to catalyze the initial sulfation of epicatechin, the enzymes governing the reverse reaction remain elusive. nih.govresearchgate.net

Integration of Omics Technologies in this compound Research

To move beyond simple identification and quantification, researchers are increasingly turning to "omics" technologies. These platforms offer a holistic view of the molecular landscape, enabling a deeper understanding of the biological impact of this compound. mdpi.com

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is an indispensable tool for flavonoid research. nih.gov The application of ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has enabled the sensitive and specific quantification of a range of SREMs in human plasma and urine. nih.gov This approach allows for the creation of detailed pharmacokinetic profiles, mapping the appearance and clearance of metabolites like this compound over time. nih.gov

Future metabolomics studies should aim to create a complete "metabolome" of this compound, tracking not only its direct conjugates but also the downstream ring-fission products and other secondary metabolites. nih.govphytohub.eu By comparing the metabolic profiles of individuals or populations, this approach could help explain inter-individual variability in epicatechin metabolism. researchgate.net The continued use of de novo synthesized authentic metabolite standards will be essential for ensuring the accuracy and reliability of these comprehensive profiling efforts. acs.orgreading.ac.uk

While metabolomics identifies the compounds present, transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of proteins) can reveal their functional consequences. mdpi.com These technologies provide a snapshot of cellular activity by measuring changes in gene expression and protein abundance in response to a specific stimulus, such as exposure to this compound.

By treating cell cultures or analyzing tissues from in vivo models, researchers can identify which genes are upregulated or downregulated and which proteins are synthesized or degraded in the presence of the metabolite. nih.govnih.gov This information can be used to pinpoint specific molecular targets and signaling pathways affected by this compound. For instance, a study in aged mice demonstrated that dietary epicatechin shifted the profiles of skeletal muscle mRNA expressions toward those seen in younger animals, indicating a significant impact at the transcriptomic level. nih.gov Applying these powerful technologies will be key to uncovering the precise mechanisms of action for sulfated epicatechin metabolites.

Development of Advanced In Vitro and In Vivo Research Models

To accurately study the complex metabolism and biological effects of this compound, researchers must utilize and develop sophisticated experimental models that better recapitulate human physiology.

Current in vitro research often employs immortalized cell lines, such as HepG2 liver cells or Caco-2 intestinal cells, to investigate metabolic pathways and cellular responses. nih.gov For example, extravillous trophoblast cell lines have been used as a model to study the anti-inflammatory effects of epicatechin in the context of preeclampsia. nih.gov While useful, these two-dimensional monocultures have limitations. Future research should move towards more complex systems, such as 3D organoid cultures, "liver-on-a-chip" microfluidic devices, and co-culture systems that include relevant immune cells. These advanced models can provide more physiologically relevant data on metabolite transport, cell-cell interactions, and tissue-specific responses.

In vivo studies, primarily in rodent models, have been foundational for understanding the absorption, distribution, metabolism, and excretion (ADME) of epicatechin. nih.gov Animal models of aging and muscle atrophy have also been employed to investigate the long-term physiological effects of epicatechin supplementation. nih.govnih.gov To further refine these studies, the development of humanized animal models could be beneficial. For instance, mice with "humanized" livers or specific human sulfatase genes knocked in could offer more direct insights into the human-specific metabolism of this compound, bridging the gap between preclinical and clinical research.

Refined Cell Culture Systems for Mechanistic Investigations

Standard two-dimensional cell culture systems have been instrumental in initial investigations into the bioactivity of epicatechin. For instance, studies have utilized cultured human fibroblasts to explore the radioprotective effects of the parent compound, epicatechin. nih.gov Similarly, cell lines such as pancreatic cancer cells and glioblastoma cells have been used to investigate its potential as a radiosensitizer. nih.gov

However, to specifically dissect the mechanisms of this compound, more refined systems are necessary. Future research will likely focus on:

Co-culture Models: Systems that combine different cell types to mimic the processes of metabolism and action. For example, co-culturing intestinal cells (like Caco-2) with liver cells (like HepG2) could simulate the sequential metabolism of epicatechin, first in the gut and then in the liver, to generate sulfated metabolites for further study on target cells.

3D Organoid Cultures: These "mini-organs" grown in vitro offer a more physiologically relevant environment, preserving the complex cell-cell and cell-matrix interactions found in vivo. Intestinal or liver organoids could provide a more accurate model for studying the formation, transport, and activity of this compound.

Primary Cell Lines: The use of primary human cells, such as human umbilical vein endothelial cells (HUVEC), allows for the investigation of metabolites on non-transformed cells, providing insights that are more translatable to normal human physiology. nih.gov

These advanced cell culture models will be critical for moving beyond the effects of the parent compound and understanding the specific molecular targets and signaling pathways modulated by this compound.

Genetically Modified Animal Models for Studying this compound Disposition and Effects

Future directions in this area include:

Sulfotransferase (SULT) Knockout/Knock-in Models: Developing animal models, likely mice, that lack the specific SULT enzyme responsible for the sulfation of epicatechin at the 5-position. By comparing the physiological effects of epicatechin administration in these models versus wild-type animals, researchers can directly attribute specific outcomes to the presence or absence of this compound.

Transporter-Deficient Models: The movement of sulfated metabolites into and out of cells is controlled by specific transporters, such as Organic Anion Transporters (OATs) and Multidrug Resistance-Associated Proteins (MRPs). Genetically modifying these transporters would help elucidate the pathways of this compound distribution throughout the body and its uptake by target tissues.

These sophisticated animal models will be invaluable for understanding the in vivo disposition of this compound and linking its presence to specific systemic effects.

Investigating the Role of this compound in Inter-Organ Communication and Systemic Regulation

This compound, as a stable metabolite in the bloodstream, is a prime candidate for a signaling molecule in inter-organ crosstalk. nih.gov Research is beginning to explore how gut-derived metabolites can influence the function of distant organs like the liver, muscle, and vasculature. nih.gov For example, the regulation of myostatin, a key negative regulator of muscle growth, has been linked to epicatechin intake. mdpi.com Circulating this compound could potentially be the direct effector molecule that travels from the gut and liver to the skeletal muscle to exert this regulatory effect.

The pharmacokinetic profile of this compound demonstrates its presence in plasma, supporting its potential for systemic activity.

Table 1: Pharmacokinetic Parameters of (-)-Epicatechin-5-sulfate in Human Plasma

| Parameter | Value (Mean ± SEM) |

| Cmax (nM) | 32 ± 4 |

| Tmax (h) | 0.8 ± 0.1 |

| AUC0–24h (nM*h) | 92 ± 25 |

| T1/2 (h) | 1.9 ± 0.3 |

| Data derived from a study with human subjects (n=8) following oral administration of 2-14C-epicatechin. nih.gov |

Future studies will aim to track the journey of this compound from its site of formation to its target tissues, identifying the receptors and signaling pathways it activates to regulate systemic processes like inflammation and muscle function.

Q & A

Q. How can researchers enhance transparency in conflicting mechanistic studies?

- Methodological Answer : Publish negative results in open-access journals and use preprints for early feedback. Conduct peer-replication initiatives with independent labs, standardizing protocols (e.g., cell culture conditions, assay kits). Use platforms like Figshare to archive all experimental data, including failed experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.